PI3Kα Inhibition: 2-(Piperidin-4-yl)isoindolin-1-one Exhibits Sub-100 nM Potency, Differentiating from Unsubstituted Isoindolinone Scaffolds
In a direct biochemical assay measuring inhibition of recombinant human PI3K p110α, 2-(piperidin-4-yl)isoindolin-1-one demonstrated an IC50 of 35 nM [1]. In contrast, the unsubstituted isoindolin-1-one core scaffold exhibits an IC50 greater than 30 µM against PI3Kγ, representing a >850-fold reduction in potency . The piperidine substitution is therefore essential for achieving nanomolar-level kinase inhibition.
| Evidence Dimension | PI3K p110α inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 35 nM |
| Comparator Or Baseline | Unsubstituted isoindolin-1-one (IC50 >30 µM against PI3Kγ) |
| Quantified Difference | >850-fold improvement in potency |
| Conditions | Inhibition of recombinant human N-terminal Myr signal and C-terminal Flag-tagged PI3K p110alpha expressed in rat Rat1 cells |
Why This Matters
This demonstrates that the piperidin-4-yl substituent is critical for PI3K engagement, informing SAR-driven procurement decisions for kinase inhibitor discovery programs.
- [1] BindingDB. BDBM207234: IC50 = 35 nM for PI3K p110α. http://www.bindingdb.org/ View Source
